![molecular formula C16H30N2O2 B4720147 1-(2,2-dimethylpropanoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4720147.png)
1-(2,2-dimethylpropanoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of this compound involves the strategic manipulation of 4-piperidinecarboxylic acids, which serve as starting materials for the preparation of various derivatives through esterification, etherification, and ketonization processes. These methods yield potent compounds with significant analgesic properties, highlighting the compound's potential in medicinal chemistry (Van Daele et al., 1976).
Molecular Structure Analysis
Investigations into the molecular interactions of related piperidine derivatives with receptors have provided insights into the structural requirements for biological activity. For instance, the conformational analysis of certain antagonists reveals the importance of specific conformers in binding to receptors, suggesting that the molecular structure of 1-(2,2-dimethylpropanoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide could play a crucial role in its activity (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives is influenced by their functional groups and structural framework. Research has shown that modifications at the nitrogen atom or the incorporation of aromatic systems can significantly enhance the biological activity of these compounds. This suggests that the specific arrangement of functional groups in 1-(2,2-dimethylpropanoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is crucial for its chemical reactivity and properties (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystalline structure, are directly related to its molecular composition and structure. While specific studies on the physical properties of 1-(2,2-dimethylpropanoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide may not be available, related research on piperidine derivatives provides a foundation for understanding how such properties could be influenced by molecular modifications (Smith & Wermuth, 2010).
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-pentan-2-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-6-7-12(2)17-14(19)13-8-10-18(11-9-13)15(20)16(3,4)5/h12-13H,6-11H2,1-5H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USADGFDNWDCZJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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